molecular formula C8H7N3S B12456583 1H-indazole-4-carbothioamide

1H-indazole-4-carbothioamide

Cat. No.: B12456583
M. Wt: 177.23 g/mol
InChI Key: NMEAWWAXCUFCAD-UHFFFAOYSA-N
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Description

1H-indazole-4-carbothioamide is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
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Biological Activity

1H-indazole-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by various studies and data.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, have garnered attention for their potential as therapeutic agents. They are known to exhibit a range of biological activities due to their structural diversity and the presence of functional groups that can interact with biological targets.

Anticancer Activity

1. Mechanisms of Action:
Research indicates that indazole derivatives can inhibit various kinases involved in cancer progression. For instance, studies have shown that certain indazole derivatives act as potent inhibitors of Polo-like kinase 4 (PLK4) and pan-Pim kinases, which play crucial roles in cell cycle regulation and survival of cancer cells.

  • Case Study : Paul et al. reported that specific derivatives demonstrated single-digit nanomolar inhibition against PLK4, with one compound showing efficacy in reducing tumor growth in colon cancer models (HCT116) .

2. Structure-Activity Relationship (SAR):
The structural modifications on the indazole scaffold significantly influence the anticancer activity. For example, Wang et al. synthesized a series of compounds where variations in substituents led to differing IC50 values against Pim kinases, highlighting the importance of molecular structure in determining biological activity .

Antimicrobial Activity

Indazole derivatives also exhibit promising antimicrobial properties. A study evaluated a series of 3-phenyl-1H-indazole compounds for their activity against Candida species.

  • Findings : Compound 10g , featuring an N,N-diethylcarboxamide substituent, showed remarkable activity against both miconazole-susceptible and resistant C. glabrata strains, suggesting its potential as a new class of antifungal agents .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound and related derivatives:

Biological Activity Target/Organism Key Findings
AnticancerPLK4, Pim kinasesExhibited nanomolar inhibition; effective in reducing tumor growth in mouse models .
AntifungalC. albicans, C. glabrataCompound 10g showed high efficacy against resistant strains .
AntibacterialVarious bacterial strainsIndazole derivatives have demonstrated broad-spectrum antibacterial activity .
Anti-inflammatoryVarious modelsSome derivatives exhibited anti-inflammatory properties in vitro .

Molecular Docking Studies

Molecular docking studies have been instrumental in predicting the binding affinities of indazole derivatives to specific targets. For instance, recent studies employed AutoDock to assess the binding energies of synthesized indazole compounds against renal cancer-related proteins.

  • Results : Derivatives such as 8v , 8w , and 8y showed high binding energies, indicating strong interactions with target proteins associated with renal cancer .

Properties

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

1H-indazole-4-carbothioamide

InChI

InChI=1S/C8H7N3S/c9-8(12)5-2-1-3-7-6(5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11)

InChI Key

NMEAWWAXCUFCAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C(=S)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.